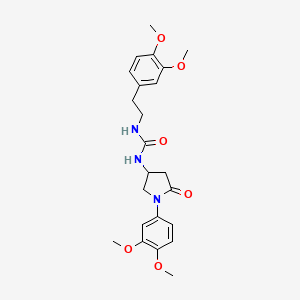

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

This urea derivative features a symmetrical substitution pattern with dual 3,4-dimethoxyphenyl groups attached to a central pyrrolidinone-linked urea scaffold. The compound’s design integrates methoxy groups, which are known to enhance lipophilicity and modulate receptor binding, and a pyrrolidin-5-one moiety that may influence conformational flexibility and hydrogen-bonding interactions.

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-29-18-7-5-15(11-20(18)31-3)9-10-24-23(28)25-16-12-22(27)26(14-16)17-6-8-19(30-2)21(13-17)32-4/h5-8,11,13,16H,9-10,12,14H2,1-4H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHDRKKFZPMAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits (Figure 1):

- 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-amine : A 5-oxopyrrolidine (2-pyrrolidone) derivative substituted with a 3,4-dimethoxyphenyl group at the 1-position and an amine at the 3-position.

- 3,4-Dimethoxyphenethyl isocyanate : An isocyanate intermediate derived from 3,4-dimethoxyphenethylamine.

The urea linkage connects these subunits via nucleophilic addition-elimination.

Synthetic Routes and Methodologies

Synthesis of 1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-Amine

Cyclization of 3-Cyanoketones

A scalable method involves the base-assisted cyclization of 3-cyanoketones (Table 1). For example:

- Starting Material : 3-Cyano-1-(3,4-dimethoxyphenyl)propan-1-one.

- Reaction Conditions : Potassium tert-butoxide (2.0 eq.) in anhydrous THF at 0°C → room temperature, 12 hours.

- Mechanism : Intramolecular cyclization via enolate formation, followed by dehydration to yield the 5-oxopyrrolidin-3-amine.

- Yield : 68–72%.

Table 1: Optimization of Cyclization Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu | THF | 0°C → RT | 12 | 72 |

| NaH | DMF | RT | 24 | 58 |

| LDA | Et₂O | -78°C | 6 | 65 |

Reductive Amination of Pyrrolidinones

Alternative approaches employ reductive amination of 5-oxopyrrolidin-3-one precursors:

Synthesis of 3,4-Dimethoxyphenethyl Isocyanate

Phosgene-Free Isocyanate Generation

Modern protocols avoid toxic phosgene by using bis(trichloromethyl)carbonate (BTC):

- Step 1 : 3,4-Dimethoxyphenethylamine (1.0 eq.) reacts with BTC (0.33 eq.) in dichloromethane at 0°C.

- Step 2 : Triethylamine (3.0 eq.) is added to scavenge HCl, yielding the isocyanate in situ.

- Yield : 85–90%.

Table 2: Isocyanate Synthesis Comparison

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| BTC | Triphosgene | DCM | 90 |

| Carbonyldiimidazole | CDI | THF | 75 |

| Curtius Rearrangement | DPPA | Toluene | 60 |

Urea Bond Formation

The final step couples the amine and isocyanate subunits:

- Conditions : 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 eq.) and 3,4-dimethoxyphenethyl isocyanate (1.1 eq.) in anhydrous DCM at 0°C → RT, 6 hours.

- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).

- Yield : 70–75%.

Key Analytical Data :

Optimization and Challenges

regioselectivity in Pyrrolidinone Formation

Cyclization of 3-cyanoketones often competes with furan byproduct formation. Using bulky bases (e.g., KOtBu) suppresses side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve Lewis acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Structural Overview

The compound is characterized by:

- A pyrrolidine ring

- A dimethoxyphenyl group

- A urea functional group

These structural components contribute to its biological activity and interaction with various molecular targets.

Synthesis and Chemical Properties

The synthesis of 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves several key steps:

- Formation of the pyrrolidine ring : This may involve cyclization reactions using appropriate precursors under controlled conditions.

- Urea formation : The urea moiety is introduced through reactions involving isocyanates or amines.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Anticancer Potential

Research indicates that urea derivatives often exhibit significant anticancer properties. The mechanism of action for this compound involves:

- Inhibition of specific enzymes : It may target enzymes involved in cell proliferation, which could lead to reduced tumor growth.

- Modulation of biochemical pathways : Its ability to interact with various receptors may enhance its therapeutic potential against cancer.

A study on similar urea derivatives demonstrated promising in vitro antiproliferative activity against various cancer cell lines, suggesting a potential pathway for further investigation into this compound's efficacy against tumors .

Antioxidant Properties

The antioxidant potential of compounds containing the dimethoxyphenyl moiety has been documented. Research on related compounds has shown that they can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases . This suggests that this compound may also possess similar properties.

In Vitro Studies

A series of studies have focused on the synthesis and evaluation of urea derivatives similar to this compound. These studies have assessed their biological activity against various cancer cell lines:

- NCI-60 Human Cancer Cell Lines : Compounds were tested for their antiproliferative effects across nine different types of cancer cells, revealing significant activity in some derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the phenyl groups or the urea moiety can significantly influence their potency and selectivity towards cancer cells. For instance:

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea (BF13928)

Key Features :

- Substituents : A 2-(methylsulfanyl)phenyl group replaces one 3,4-dimethoxyphenethyl chain.

- Molecular Weight: 401.48 g/mol (C₂₀H₂₃N₃O₄S). Comparison: The methylsulfanyl group introduces sulfur, which may improve membrane permeability due to its hydrophobic character. The higher molecular weight (401.48 vs. ~434 g/mol estimated for the target compound) suggests differences in solubility and metabolic stability .

Structural Analog 2: 3-Cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (BF13936)

Key Features :

- Substituents: Cyclopropyl and thiophen-2-yl ethyl groups replace the pyrrolidinone and phenethyl moieties.

- Molecular Weight: 360.47 g/mol (C₁₉H₂₄N₂O₃S). Comparison: The thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins, while the cyclopropyl group introduces rigidity. The absence of the pyrrolidinone ring reduces hydrogen-bonding capacity, which could diminish binding to polar active sites. The lower molecular weight (360.47 g/mol) suggests improved bioavailability compared to bulkier analogs .

Structural Analog 3: 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4-dimethoxyphenyl)urea (CM871208)

Key Features :

- Substituents : A benzodioxol-5-yl group replaces one 3,4-dimethoxyphenyl moiety.

- Molecular Weight: Not explicitly stated (C₂₃H₂₅N₃O₆ estimated ~463.47 g/mol). Comparison: The benzodioxole group, a bioisostere for catechol, may confer resistance to metabolic oxidation while retaining affinity for catecholamine receptors.

Structural Analog 4: 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea (CM871453)

Key Features :

- Substituents : A 3,4,5-trimethoxyphenyl group replaces the 3,4-dimethoxyphenyl unit.

- Molecular Weight: Not explicitly stated (C₂₄H₂₇N₃O₇ estimated ~493.49 g/mol). Comparison: The additional methoxy group enhances lipophilicity and electron-donating effects, which may improve binding to tubulin or serotonin receptors. However, increased molecular weight (~493 g/mol) could reduce metabolic clearance rates compared to the target compound .

Comparative Data Table

Research Implications

The structural variations among these analogs highlight the importance of substituent choice in tuning pharmacokinetic and pharmacodynamic profiles. For instance:

- Electron-rich groups (e.g., methoxy, benzodioxole) enhance receptor interactions but may reduce solubility.

- Heterocyclic moieties (e.g., thiophene, pyrrolidinone) influence conformational dynamics and binding specificity. Further studies should prioritize synthesizing the target compound and evaluating its activity in comparison to these analogs, particularly focusing on receptor affinity assays and ADMET profiling.

Biological Activity

1-(3,4-Dimethoxyphenethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, including its antimalarial effects, cytotoxicity, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 372.42 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimalarial and cytotoxic properties.

Antimalarial Activity

Research indicates that derivatives of urea, including the target compound, exhibit notable antimalarial activity. A study assessed several urea derivatives against the Plasmodium falciparum 3D7 strain, revealing IC50 values that suggest effective inhibition of parasite growth. The binding interactions between these compounds and the CDPK1 enzyme in Plasmodium were also characterized, highlighting the role of hydrogen bonds in their mechanism of action.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 1 | 0.47 | 30 |

| 2 | 0.40 | 28 |

| 3 | 0.42 | 25 |

Table 1: Antimalarial activity of selected urea derivatives .

Cytotoxicity

In addition to its antimalarial properties, the cytotoxic effects of this compound were evaluated in HepG2 cell lines. The selectivity index was calculated to determine the safety profile of the compound relative to its efficacy against malaria parasites. The results indicated moderate cytotoxicity with a favorable selectivity index, suggesting potential for therapeutic use.

| Compound | IC50 (HepG2) (µM) | SI (Antimalarial/Cytotoxicity) |

|---|---|---|

| 1 | 14.0 | 29 |

| 2 | 12.0 | 30 |

Table 2: Cytotoxicity and selectivity index against HepG2 cells .

The proposed mechanism involves the inhibition of key enzymes in the malaria parasite's lifecycle. Molecular docking studies have shown that the urea moiety forms significant interactions with critical residues in the ATP-binding site of CDPK1, which is essential for parasite survival.

Case Studies

Several case studies have been reported that explore the pharmacological potential of similar compounds:

- Antioxidant Properties : A study highlighted the synthesis of related compounds containing a dimethoxyphenyl group that exhibited significant antioxidant activity, suggesting a broader range of biological effects beyond antimalarial activity .

- Inhibitory Effects on Enzymes : Other derivatives have shown promising results as inhibitors of acetylcholinesterase and urease, indicating potential applications in treating neurological disorders and gastric ailments .

Q & A

Basic: What synthetic strategies optimize yield and purity for this compound?

Methodological Answer:

The synthesis involves multi-step reactions:

Stepwise Functionalization : Start with the preparation of the pyrrolidinone ring, followed by sequential introduction of dimethoxyphenethyl and urea groups .

Reaction Optimization : Use catalysts (e.g., palladium for cross-coupling) and controlled temperatures (60–80°C) to minimize side products .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .

Basic: Which analytical techniques confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 473.2) .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC50 protocols) to isolate variables .

- Structural Confirmation : Verify compound identity via LC-MS and NMR for each batch to rule out degradation .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity of enzyme/receptor interactions .

Advanced: What computational tools predict SAR for analogs?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinase domains) .

- QSAR Modeling : Train models on datasets of urea derivatives to correlate substituents (e.g., methoxy vs. fluoro) with activity .

- In Silico ADMET : Predict pharmacokinetics using SwissADME or ADMETLab 2.0 .

Advanced: How to validate stability under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–13, UV light, and 40°C/75% RH; monitor via HPLC for degradation products (e.g., hydrolysis of urea linkage) .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; quantify remaining compound using validated LC-MS methods .

Advanced: What strategies separate enantiomers for chiral analogs?

Methodological Answer:

- Chiral HPLC : Use Chiralpak® IG-3 columns with hexane/isopropanol (85:15) for baseline resolution .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate active enantiomers .

Basic: How to quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Develop a method with C18 columns (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Validate per ICH guidelines (LOQ: 1 ng/mL) .

- Calibration Curves : Use deuterated internal standards (e.g., D4-urea analog) to correct for matrix effects .

Advanced: How to address low crystallinity for X-ray analysis?

Methodological Answer:

- Co-crystallization : Add target proteins (e.g., kinases) or small-molecule additives (e.g., PEG 400) to induce crystal formation .

- Cryo-Cooling : Use liquid nitrogen to stabilize crystals during data collection .

Advanced: What in vivo models evaluate toxicity?

Methodological Answer:

- Rodent Studies : Administer 10–100 mg/kg orally for 28 days; monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Histopathology : Section liver/kidney tissues post-mortem; score for necrosis or inflammation .

Advanced: How to design fluorescent probes for cellular imaging?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.